molecular formula C25H22FNO4 B2945737 3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid CAS No. 2137695-93-1

3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid

Cat. No.: B2945737
CAS No.: 2137695-93-1
M. Wt: 419.452
InChI Key: RCUZWRPHGFCVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid (IUPAC name: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid), commonly abbreviated as Fmoc-Phe(4-F)-OH, is an Fmoc-protected amino acid derivative. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of deprotection under mild acidic conditions. Key properties include:

  • Molecular formula: C₂₄H₂₀FNO₄
  • Average mass: 405.425 g/mol
  • Stereochemistry: Defined (2S) configuration at the α-carbon
  • Applications: Building block for introducing fluorinated phenylalanine residues into peptides, enhancing metabolic stability and binding specificity .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-18-11-9-17(10-12-18)15-27(14-13-24(28)29)25(30)31-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUZWRPHGFCVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137695-93-1
Record name 3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxy carbonyl (Fmoc) group The reaction conditions often require the use of strong bases or coupling reagents to facilitate the formation of the desired amide bond

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: The fluoren-9-ylmethoxy carbonyl group can be reduced to form corresponding alcohols or amines.

  • Substitution: The 4-fluorophenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and electrophiles like bromine (Br2) can be employed.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

  • Biology: It can be used as a fluorescent probe or labeling agent in biological studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of advanced materials and coatings.

Mechanism of Action

This compound is unique due to its specific structural features, including the fluoren-9-ylmethoxy carbonyl group and the 4-fluorophenylmethyl group. Similar compounds may include other Fmoc-protected amino acids or derivatives with different substituents on the phenyl ring. These compounds can be compared based on their reactivity, stability, and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Structural analogs differ primarily in the substituents on the phenyl ring, which influence electronic, steric, and physicochemical properties. Below is a detailed comparison:

Table 1: Substituent Effects on Key Properties
Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target: 4-Fluorophenyl (Fmoc-Phe(4-F)-OH) C₂₄H₂₀FNO₄ 405.43 Enhanced polarity; improved peptide stability [1]
4-Nitrophenyl (e.g., (3R)-3-{Fmoc-amino}-3-(4-nitrophenyl)propanoic acid) C₂₄H₂₀N₂O₆ 456.43 Strong electron-withdrawing group; may reduce solubility in organic solvents [4]
4-Chlorophenyl (e.g., (R)- and (S)-isomers) C₂₄H₂₀ClNO₄ 421.87–421.90 Moderate electron-withdrawing effect; common in hydrophobic peptide motifs [13, 18]
4-(Difluoromethyl)phenyl (Fmoc-L-Phe(CHF₂)-OH) C₂₄H₂₀F₂NO₄ 440.42 Increased lipophilicity; potential for enhanced membrane permeability [19]
2,3,5,6-Tetrafluorophenyl (e.g., Fmoc-Phe(F₄)-OH) C₂₄H₁₇F₄NO₄ 475.39 High electronegativity; used in fluorinated drug candidates [10]
o-Tolyl (e.g., (S)-3-(o-tolyl) variant) C₂₅H₂₃NO₄ 401.45 Steric hindrance from methyl group; may slow coupling reactions in SPPS [15]

Stereochemical Variations

The configuration at the α-carbon critically impacts biological activity:

  • L-Isomers (S-configuration): Predominantly used in peptide synthesis to mimic natural amino acids (e.g., Fmoc-Phe(4-F)-OH ).
  • D-Isomers (R-configuration) : Less common but employed to study enzymatic resistance or mirror-image peptides (e.g., (R)-4-chlorophenyl analog ).

Physicochemical Properties

  • Solubility: Fluorinated and chlorinated analogs exhibit reduced solubility in polar solvents compared to non-halogenated variants. For example, Fmoc-Phe(4-F)-OH is soluble in DMF and dichloromethane, whereas the 4-nitro analog requires sonication for dissolution .
  • Acidity: Electron-withdrawing groups (e.g., -NO₂) lower the pKa of the carboxylic acid, enhancing deprotonation during SPPS .

Biological Activity

3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid, also known as N-Fmoc-4-fluoro-L-phenylalanine, is a derivative of phenylalanine that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is primarily utilized in peptide synthesis and drug development, particularly for its ability to modulate biological pathways.

Molecular Structure

The compound's molecular formula is C24_{24}H20_{20}FNO4_{4}, with a molecular weight of approximately 405.43 g/mol. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in peptide synthesis, allowing for selective reactions without interfering with other functional groups.

PropertyValue
Molecular FormulaC24_{24}H20_{20}FNO4_{4}
Molecular Weight405.43 g/mol
Melting Point182.0 - 187.0 °C
SolubilitySoluble in Dimethylformamide
Purity>95.0% (HPLC)

Biological Activity

The biological activity of this compound can be evaluated through various mechanisms, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as protein synthesis and degradation.
  • Receptor Modulation : Its structural features allow it to interact with various receptors, potentially altering signaling pathways and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in antibiotic development.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, suggesting its potential as an antimicrobial agent. The compound showed significant inhibition at concentrations around 50 μM, indicating a concentration-dependent response .
  • Peptide Synthesis Applications : In peptide synthesis, the Fmoc protecting group allows for the construction of complex peptide chains while maintaining high specificity. This method is crucial for developing peptide-based therapeutics targeting various diseases .

The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. This binding can lead to:

  • Altered Enzyme Activity : By inhibiting enzymes involved in critical metabolic pathways, the compound can effectively modulate biological processes.
  • Signal Transduction Modulation : Interaction with receptors can influence cellular signaling pathways, potentially leading to therapeutic effects.

Q & A

Q. What steps improve yield in the synthesis of this compound’s analogs with modified aryl groups?

  • Methodological Answer : Optimize Suzuki-Miyaura cross-coupling for arylboronic acid derivatives. Use Pd(PPh3_3)4_4 as a catalyst and Cs2_2CO3_3 as a base in degassed THF/H2_2O (3:1). Monitor reaction progress via TLC (silica, ethyl acetate/hexanes). Purify via flash chromatography with gradient elution (5–30% EtOAc in hexanes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.